molecular formula C10H14ClNO4S B13544044 2-(2-Methoxyethoxy)ethyl2-(5-chloro-1,3-thiazol-4-yl)acetate

2-(2-Methoxyethoxy)ethyl2-(5-chloro-1,3-thiazol-4-yl)acetate

Cat. No.: B13544044
M. Wt: 279.74 g/mol
InChI Key: USEDVSHBRMYTTR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 2-(5-chloro-1,3-thiazol-4-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interact with inflammatory pathways, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate is unique due to the combination of the 2-(2-methoxyethoxy)ethyl group and the 5-chloro-1,3-thiazol-4-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C10H14ClNO4S/c1-14-2-3-15-4-5-16-9(13)6-8-10(11)17-7-12-8/h7H,2-6H2,1H3

InChI Key

USEDVSHBRMYTTR-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CC1=C(SC=N1)Cl

Origin of Product

United States

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